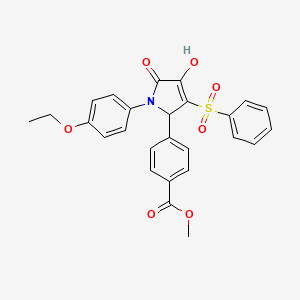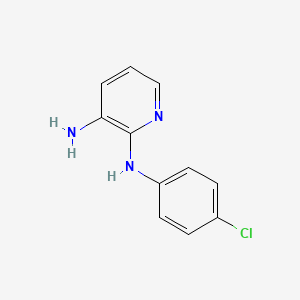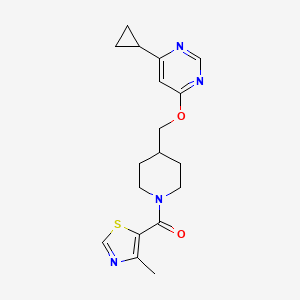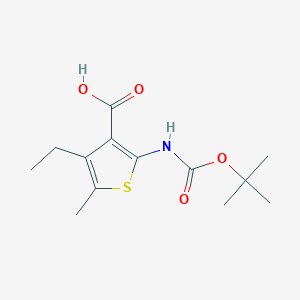![molecular formula C14H12N4O B2726734 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-52-2](/img/structure/B2726734.png)
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12N4O . It has a molecular weight of 252.277.
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the pyrimidine ring . Attached to this core is a 4-methoxyphenyl group and an ethenyl group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 255 - 257°C . Its InChI code is 1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ .Scientific Research Applications
Optical Sensing and Biological Applications
Pyrimidine derivatives, including structures akin to "7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine," have been investigated for their versatility as optical sensors and their broad spectrum of biological applications. These compounds, due to their ability to form both coordination and hydrogen bonds, make excellent candidates for sensing materials. Their significant role in biological and medicinal applications, along with their capacity as exquisite sensing materials, has been a subject of interest (Jindal & Kaur, 2021).
Optoelectronic Material Development
Pyrimidine and triazole derivatives have shown promise in the development of optoelectronic materials. Their integration into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. These derivatives have proven crucial for fabricating materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer and Antibacterial Activities
Compounds featuring the triazolo[1,5-a]pyrimidine scaffold have been researched for their antibacterial activities, particularly against strains like Staphylococcus aureus. This research underscores the potential of triazolo[1,5-a]pyrimidine hybrids to act through dual or multiple antibacterial mechanisms, highlighting the scaffold's broad-spectrum antibacterial activity (Li & Zhang, 2021).
Synthesis and Therapeutic Applications
The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives demonstrates the scaffold's versatility. These compounds, confirmed through spectral and analytical data, open pathways to new derivatives with potential therapeutic importance, indicating a fertile ground for further pharmaceutical research (Nandha kumar et al., 2001).
CNS Drug Synthesis Potential
Research into the synthesis of central nervous system (CNS) acting drugs has identified functional chemical groups in heterocycles like pyrimidines, suggesting their potential as lead molecules. The diverse pharmacological effects of these compounds underscore their significance in developing novel CNS medications (Saganuwan, 2017).
Safety and Hazards
properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBNOWGGKNYGM-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole](/img/structure/B2726651.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)

![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)


![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)

